3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Lipophilicity Membrane permeability Drug-likeness

Medicinal chemistry teams optimizing DHODH inhibitors face limited isoxazole scaffold diversity. This compound provides a unique 3-fluoro-4-methylphenyl substitution (LogP 2.80, TPSA 63.33 Ų) for exploring novel electronic/steric space beyond leflunomide analogs. ● Differentiated SAR vector absent from 4-fluorophenyl or 3-fluorophenyl analogs ● Direct amide coupling via free -COOH; no deprotection needed ● Use as LC-MS retention time & ¹⁹F NMR reference standard for this substitution class

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
Cat. No. B13626847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)F
InChIInChI=1S/C12H10FNO3/c1-6-3-4-8(5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)
InChIKeyJSSFWHHNNLCLCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid – Physicochemical & Structural Baseline


3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1407003-58-0) is a trisubstituted isoxazole-4-carboxylic acid derivative with molecular formula C₁₂H₁₀FNO₃ and molecular weight 235.21 g/mol . It belongs to the 5-methylisoxazole-4-carboxylic acid pharmacophore class, which includes the clinically established immunomodulatory drug leflunomide and its active metabolite teriflunomide [1][2]. The compound features a 3-(3-fluoro-4-methylphenyl) substituent on the isoxazole core, with computed LogP 2.80 and topological polar surface area (TPSA) 63.33 Ų . These properties place it within a lipophilicity range compatible with oral bioavailability guidelines (Rule of Five), while offering a differentiated substitution pattern versus the commonly used 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1736-21-6) comparator .

Pharmacophore 5-Methylisoxazole-4-carboxylic acid core for DHODH pathway studies and immunomodulatory research
Substitution Differentiated 3-fluoro-4-methylphenyl motif enables SAR exploration beyond common 4-fluorophenyl analogs
Properties Computed lipophilicity within Rule-of-Five space supports cell-permeability assessment in lead optimization
Sourcing Available from multiple suppliers at ≥98% purity, reducing single-vendor dependency risk

Why This Compound Cannot Be Replaced by Common In-Class Analogs


Isoxazole-4-carboxylic acid derivatives with different aryl substitution patterns exhibit divergent physicochemical and biological profiles that preclude simple interchangeability. The 3-aryl substituent on the isoxazole core directly modulates lipophilicity, electronic distribution, and steric encumbrance at the pharmacophore, which in turn affects target binding, metabolic stability, and cellular permeability [1]. In the leflunomide analog series, even minor modifications to the phenyl ring substitution pattern—such as the introduction, relocation, or removal of a single fluorine or methyl group—produced significant shifts in anti-inflammatory potency (carrageenan-induced paw edema assay) and in vitro DHODH inhibitory activity [2][3]. The target compound's unique 3-fluoro-4-methylphenyl motif creates a distinct electronic and steric environment not replicated by the common 4-fluorophenyl, 3-fluorophenyl, or 2-fluoro-4-methylphenyl analogs . Consequently, substituting this compound with a structurally similar but electronically distinct analog risks altering lead optimization trajectories, confounding SAR interpretation, and invalidating cross-study comparisons in medicinal chemistry campaigns.

Aryl pattern 3-fluoro-4-methylphenyl substitution creates an electronic topology not replicated by 4-fluorophenyl, 3-fluorophenyl, or 2-fluoro-4-methylphenyl analogs; SAR trajectories may shift.
Potency & target Even minor phenyl ring modifications in this class have produced significant shifts in DHODH inhibitory activity and PBMC antiproliferative response; direct interchangeability with des-methyl or mono-fluoro analogs is not supported.
Lipophilicity The +0.3 LogP difference vs. the 4-fluorophenyl comparator may alter permeability and assay binding profiles; cross-study comparisons require compound-specific validation.

Quantitative Differentiation vs. Closest Structural Analogs


Enhanced Lipophilicity Predicts Superior Membrane Permeability

The target compound exhibits a computed LogP of 2.80, compared with 2.49 for the closest commercial analog 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1736-21-6), as determined by the same computational method from a single vendor source . This ΔLogP of +0.31 corresponds to an approximately 2-fold increase in the octanol/water partition coefficient, attributable to the additional methyl group at the para position of the phenyl ring. In the context of the 5-methylisoxazole-4-carboxylic acid pharmacophore class, where the carboxylic acid moiety limits passive diffusion at physiological pH, incremental gains in lipophilicity have been empirically correlated with improved cell-based activity and oral exposure in leflunomide-derived series [1].

Lipophilicity comparison
Data to verify
Computed LogP 2.80 vs. 2.49 for 3-(4-fluorophenyl) analog (ΔLogP +0.31, ~2× partition coefficient). Vendor-consistent computational method; no experimental logP.
Supports permeability screening context; may indicate differentiated cell-based assay behavior.
Computational estimate only; experimental validation recommended.
Lipophilicity Membrane permeability Drug-likeness ADME

Molecular Weight Discrimination for Analytical Differentiation

The target compound has a molecular weight of 235.21 g/mol (C₁₂H₁₀FNO₃), which is 14.03 g/mol heavier than the widely available 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (MW 221.18 g/mol, C₁₁H₈FNO₃) and identical in mass to its positional isomer 3-(2-fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid (MW 235.21 g/mol) . This mass increment, corresponding to one methylene group, provides a discrete differentiation signal in LC-MS and GC-MS analytical workflows that is absent when comparing the 4-fluorophenyl analog to its 3-fluorophenyl isomer (both MW 221.18 g/mol). However, definitive discrimination from the 2-fluoro-4-methylphenyl isomer requires orthogonal chromatographic retention time or NMR fingerprinting, as their isobaric nature precludes mass-based separation .

Mass distinction
Data to verify
MW 235.21 g/mol, +14.03 Da vs. 4-fluorophenyl analog (221.18 g/mol); isobaric with 2-fluoro-4-methylphenyl isomer. Enables LC-MS discrimination from des-methyl analogs.
Supports mass-based library deconvolution; orthogonal chromatography needed for isobaric isomer.
Sources not provided; verify with in-house analytical standards.
Analytical chemistry Quality control Mass spectrometry Chromatography

Structural Orthogonality in Electronic Substitution Pattern

The target compound features a 3-fluoro-4-methylphenyl substitution at the isoxazole 3-position, which is structurally orthogonal to all commonly cataloged analogs: 3-(4-fluorophenyl)- (para-F only), 3-(3-fluorophenyl)- (meta-F only), 3-(2-fluoro-4-methylphenyl)- (ortho-F, para-methyl), and 3-(4-fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid (para-F, meta-methyl) . In SAR studies on 5-methylisoxazole-4-carboxylic acid derivatives evaluated for DHODH inhibition and antiproliferative activity, the electronic character of the 3-aryl substituent—specifically the Hammett σ constant imparted by the fluorine position—correlated with IC₅₀ shifts across multiple orders of magnitude [1]. The meta-fluoro substitution present in the target compound imparts a distinct electron-withdrawing inductive effect (σₘ ≈ 0.34) compared with the para-fluoro arrangement (σₚ ≈ 0.06), while the para-methyl group contributes an electron-donating resonance effect (σₚ⁺ ≈ -0.31) [2]. This combination creates an electronic topology not represented in any single-substituent analog.

Electronic topology
Class-level inference
Meta-F (σₘ ≈ 0.34) + para-CH₃ (σₚ ≈ -0.17) creates unique Hammett vector absent in mono-substituted analogs. Qualitative electronic distribution difference vs. 4-fluorophenyl (σₚ ≈ 0.06).
Provides a distinct QSAR descriptor for scaffold-hopping and model training.
Class-level constants; compound-specific SAR data limited.
Structure-activity relationship Medicinal chemistry Electronic effects Scaffold diversification

Immunosuppressive Activity via DHODH Pathway Engagement Potential

The 5-methylisoxazole-4-carboxylic acid core is the critical pharmacophore of leflunomide (IC₅₀ = 13 μM for human DHODH) and its active metabolite teriflunomide (IC₅₀ ≈ 1 μM), both clinically approved for rheumatoid arthritis [1][2]. While no DHODH inhibition data are publicly available for the specific target compound, structurally related 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives have demonstrated dose-dependent inhibition of phytohemagglutinin (PHA)-induced PBMC proliferation, with certain analogs achieving IC₅₀ values in the low micromolar range and concomitant suppression of TNFα production at 10 μg/mL [3]. The isoxazole-4-carboxylic acid moiety is essential for activity: esterification or amidation modulates potency, while removal of the carboxylic acid abolishes immunosuppressive activity in mixed lymphocyte reaction assays [4]. The target compound retains the free carboxylic acid required for target engagement, positioning it as a viable starting point for immunomodulatory lead optimization.

DHODH pharmacophore
Class-level inference
5-Methylisoxazole-4-carboxylic acid core required for DHODH binding (leflunomide IC₅₀ ~13 μM, teriflunomide ~1 μM). Target compound retains free carboxylic acid; no direct IC₅₀ data available.
Risk-mitigated entry point for immunomodulatory SAR; class-level DHODH engagement context.
Potency must be experimentally determined; do not assume leflunomide-equivalent activity.
Immunomodulation DHODH inhibition Autoimmune disease Drug discovery

High Purity Baseline for Streamlined Procurement Logistics

The target compound is commercially available at 98% purity from at least two independent suppliers (ChemScene and Leyan), with room temperature shipping conditions within the continental US and storage at 2–8°C sealed in dry conditions . In contrast, the 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid comparator (CAS 1736-21-6) is listed at 97% purity by Thermo Fisher Scientific . This 1% nominal purity differential (98% vs. 97%), while modest, is complemented by the target compound's classification under GHS07 (Warning) with hazard statements H302-H312-H332, indicating manageable acute oral, dermal, and inhalation toxicity profiles consistent with standard research chemical handling protocols . The availability of pre-formulated computational chemistry data (TPSA, LogP, H-bond donors/acceptors) from the vendor further accelerates in silico triage without requiring additional computational characterization .

Purity & sourcing
Data to verify
98% purity (≥2 suppliers) vs. 97% for 4-fluorophenyl analog. Room temp shipping; GHS07 Warning (H302-H312-H332). Vendor QC methods not specified.
Reduces single-vendor dependency and may lower pre-assay purification burden.
Independent purity verification recommended for sensitive assays.
Chemical procurement Supply chain Purity specification Inventory management

Targeted Application Scenarios in Drug Discovery & Chemical Biology


Immunomodulatory Lead Optimization Leveraging the Core Pharmacophore

Medicinal chemistry teams pursuing next-generation DHODH inhibitors or immunomodulatory agents can deploy this compound as a differentiated starting scaffold. The validated 5-methylisoxazole-4-carboxylic acid core engages the ubiquinone binding site of human DHODH, while the 3-fluoro-4-methylphenyl substituent provides an unexplored electronic vector for potency optimization beyond the leflunomide/teriflunomide chemotype . The free carboxylic acid permits direct amide coupling to diverse amine partners for library synthesis without a deprotection step, streamlining parallel SAR exploration. The compound's enhanced lipophilicity (LogP 2.80 vs. 2.49 for the 4-fluorophenyl analog) may improve cell permeability in PBMC-based immunosuppression assays, where intracellular target engagement is required [1].

QSAR Model Training with Orthogonal Electronic Descriptors

Computational chemists building QSAR or machine learning models for isoxazole-based bioactivity prediction can use this compound to introduce a unique combination of Hammett substituent constants (σₘ(F) ≈ 0.34, σₚ(CH₃) ≈ -0.17) into training datasets . This combination is absent from mono-substituted analogs commonly found in public databases (e.g., ChEMBL, PubChem), providing a valuable data point for assessing model generalizability across electron-withdrawing/donating parameter space. The compound's computed TPSA of 63.33 Ų and LogP of 2.80 also make it a suitable test case for validating in silico ADME prediction tools against experimentally determined permeability or metabolic stability data [1].

Analytical Method Development for Isobaric Isoxazole Differentiation

Analytical chemistry groups developing LC-MS/MS methods for isoxazole compound libraries can employ this compound as a retention time and fragmentation pattern reference standard for the 3-fluoro-4-methylphenyl substitution class . Its molecular weight (235.21 g/mol) distinguishes it from des-methyl analogs (221.18 g/mol), enabling mass-based library deconvolution . When used alongside its isobaric positional isomer 3-(2-fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid, the pair serves as a system suitability test for chromatographic resolution of regioisomeric isoxazoles—a common challenge in medicinal chemistry purification workflows [1].

Fragment-Based Drug Discovery as a Fluorinated Aryl Binding Probe

Biophysical screening groups employing ¹⁹F NMR-based fragment screening can utilize this compound as a fluorine-containing probe fragment. The single fluorine atom at the meta position provides a clean ¹⁹F NMR singlet signal for detection of protein binding in ligand-observed experiments, while the carboxylic acid moiety offers a synthetic handle for fragment growing or linking strategies . The compound's molecular weight (235.21 g/mol) falls within the typical fragment range (MW < 300), and its moderate lipophilicity (LogP 2.80) is compatible with aqueous solubility requirements for fragment soaking in protein crystallography . Compared with the 4-fluorophenyl analog, the additional methyl group may confer enhanced van der Waals contacts in hydrophobic protein pockets, potentially increasing hit confirmation rates [1].

Application
Selection Property
Validation Focus
Immunomodulatory lead optimization
Free carboxylic acid pharmacophore for DHODH pathway engagement
Potency optimization and SAR expansion vs. leflunomide chemotype
QSAR model training
Orthogonal Hammett substituent parameters (meta-F, para-CH₃)
Model generalizability across electron-withdrawing/donating space
Analytical method development
Mass-based discrimination from des-methyl isoxazoles
LC-MS/MS regioisomeric resolution and system suitability
Fragment-based screening
Single ¹⁹F NMR handle with carboxylic acid synthetic vector
Fragment growing and linking in protein crystallography
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